Fluorotrichloroethylene

Description

Historical Development and Evolution of Research on Halogenated Alkenes

The study of halogenated alkenes is deeply rooted in the foundational advancements of organic chemistry. The 19th and early 20th centuries saw a burgeoning interest in the synthesis and reactions of these compounds, driven by the desire to understand the effects of halogen substitution on the reactivity of carbon-carbon double bonds. Early research laid the groundwork for understanding key reaction mechanisms such as electrophilic addition and the influence of substituents on reaction regioselectivity, famously encapsulated in Markovnikov's rule. nih.gov

The mid-20th century marked a significant period for the specific investigation of fluorochloroethylenes. A notable study in 1955 by J. Rud Nielsen, C. W. Gullikson, and A. H. Woollett provided a detailed analysis of the infrared and Raman spectra of fluorotrichloroethylene (CCl₂=CClF). aip.org This work, which built upon earlier spectral data, assigned the fundamental vibration frequencies of the molecule, contributing to a deeper understanding of its molecular structure and bonding. aip.org The research was considered significant enough that its publication was deferred until more comprehensive infrared data could be obtained, which was eventually provided by D. E. Mann and E. K. Plyler of the National Bureau of Standards. aip.org This collaborative and cumulative effort underscores the meticulous and evolving nature of chemical research during this era.

The broader context of this research includes the development of synthetic methodologies for halogenated compounds. For instance, the halodecarboxylation reaction, a method for converting carboxylic acids to organic halides, has a long history and has been a subject of continuous study and modification. acs.orgnih.gov While not directly applied to the synthesis of this compound in the foundational papers, the development of such reactions contributed to the toolkit available to chemists for creating a wide array of halogenated molecules.

Contemporary Academic Significance and Identified Research Gaps

In contemporary academic research, the focus has largely shifted from the fundamental characterization of simple halogenated alkenes like this compound to the application of more complex fluoroolefins. These compounds are at the forefront of materials science and refrigerant technology. For example, hydrofluoroolefins (HFOs) such as trans-1,3,3,3-tetrafluoropropene are being developed as "fourth generation" refrigerants with low global warming potential (GWP) to replace older, more environmentally damaging hydrofluorocarbons (HFCs). wikipedia.org

The polymerization of fluoroolefins is another area of significant current interest. Chlorotrifluoroethylene (CTFE), a closely related compound to this compound, can be polymerized to form polychlorotrifluoroethylene (PCTFE), a thermoplastic polymer with high chemical resistance and low gas permeability. wikipedia.org This highlights a potential, though not extensively explored, application for this compound as a monomer or co-monomer in the synthesis of specialized polymers.

Despite the broad interest in fluoroolefins, a review of recent academic literature reveals a significant research gap concerning this compound itself. There is a noticeable lack of contemporary studies focusing on its reaction mechanisms, potential applications, or its role as a building block in organic synthesis. Much of the available data dates back to the mid-20th century. This suggests that while the foundational knowledge of the compound is established, its potential in modern chemical research remains largely untapped. The reasons for this could be manifold, including the availability of more reactive or more easily synthesized precursors for desired applications. This lack of recent investigation presents an opportunity for future research to re-evaluate the properties and potential uses of this compound in areas such as polymer chemistry, agrochemical synthesis, or as a niche solvent.

Structural Classification within Halogenated Hydrocarbons and Fluoroolefins

From a structural standpoint, this compound belongs to the broad class of halogenated hydrocarbons , which are organic compounds containing at least one halogen atom. More specifically, it is classified as a halogenated alkene or haloalkene , as it contains a carbon-carbon double bond. nih.gov

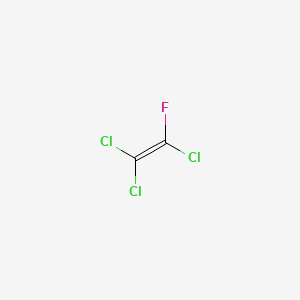

Within the family of halogenated alkenes, it is further categorized as a fluoroolefin . Fluoroolefins are defined as compounds that contain carbon, fluorine, and optionally other atoms such as hydrogen and other halogens, along with at least one carbon-carbon double bond. chemicalbook.com The IUPAC name for this compound is 1,1,2-trichloro-2-fluoroethene . nih.gov Its structure consists of a two-carbon backbone connected by a double bond, with three chlorine atoms and one fluorine atom as substituents.

The classification of fluoroolefins can be further broken down based on the number and position of the fluorine and other halogen atoms. This precise substitution pattern is what dictates the specific chemical and physical properties of each individual fluoroolefin, including its reactivity, polarity, and boiling point.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1,1,2-trichloro-2-fluoroethene | nih.gov |

| Molecular Formula | C₂Cl₃F | nih.gov |

| CAS Number | 359-29-5 | nih.gov |

| Molecular Weight | 149.37 g/mol | nih.gov |

| Boiling Point | Not available | ecetoc.org |

| Melting Point | Not available | ecetoc.org |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Feature | Wavenumber (cm⁻¹) | Source |

| Planar Fundamental | 1645 | aip.org |

| Planar Fundamental | 1181 | aip.org |

| Planar Fundamental | 988 | aip.org |

| Planar Fundamental | 857 | aip.org |

| Planar Fundamental | 520 | aip.org |

| Planar Fundamental | 407 | aip.org |

| Planar Fundamental | 358 | aip.org |

| Planar Fundamental | 250 | aip.org |

| Planar Fundamental | 174 | aip.org |

| Out-of-Plane Vibration | 537 | aip.org |

| Out-of-Plane Vibration | 313 | aip.org |

| Out-of-Plane Vibration | ~130 | aip.org |

Structure

3D Structure

Properties

IUPAC Name |

1,1,2-trichloro-2-fluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl3F/c3-1(4)2(5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMIQNJMJJKICW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29316-19-6 | |

| Record name | Poly(trichlorofluoroethylene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29316-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60189461 | |

| Record name | Trichlorofluoroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-29-5 | |

| Record name | Trichlorofluoroethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichlorofluoroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichlorofluoroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichlorofluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLOROFLUOROETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ5Q7CT5Z4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Routes to Fluorotrichloroethylene from Precursors

Direct synthesis routes typically involve elimination reactions from polychlorinated and fluorinated ethane (B1197151) precursors. These reactions are fundamental in converting saturated alkanes into unsaturated alkenes.

Dehalogenation and dehydrohalogenation are common strategies for creating double bonds. The synthesis of this compound can be accomplished by removing halogens from a suitable precursor. sci-hub.se

One potential pathway is the dehalogenation of a pentahaloethane, such as 1,1,2,2-tetrachloro-1-fluoroethane. This process typically involves reacting the precursor with a reducing agent, such as zinc metal. The zinc abstracts two adjacent chlorine atoms, leading to the formation of a carbon-carbon double bond and zinc chloride.

Another viable route is the dehydrochlorination of a tetrachlorofluoroethane containing a hydrogen atom, for instance, 1,1,2-trichloro-1-fluoroethane. This reaction is an elimination process, usually promoted by a strong base, which removes a hydrogen atom and a chlorine atom from adjacent carbons to form the alkene. fujifilm.com These methods are analogous to well-established industrial syntheses of other chlorinated ethylenes. chemicalbook.comchemicalbook.com

Catalytic methods offer an alternative for the synthesis of this compound, often involving the redistribution of halogens between molecules, a process known as transhalogenation. google.com Research has demonstrated that perhaloolefins can undergo transhalogenation in the presence of a solid catalyst. google.com

For instance, reacting a perchloroolefin like tetrachloroethylene (B127269) with a fluorinated olefin over a chromium(III) oxide (Cr₂O₃) catalyst at elevated temperatures (e.g., 200–300°C) can yield a mixture of chlorofluoroolefins, including this compound. google.com The catalyst facilitates the exchange of chlorine and fluorine atoms between the reactant molecules. The specific distribution of products depends on the reaction conditions, such as temperature, contact time, and the ratio of reactants. google.com

| Method | Precursor(s) | Key Reagents/Catalyst | Typical Conditions | Reaction Type |

| Dechlorination | 1,1,2,2-Tetrachloro-1-fluoroethane | Zinc (Zn) | Varies | Elimination |

| Dehydrochlorination | 1,1,2-Trichloro-1-fluoroethane | Strong Base (e.g., KOH) | Varies | Elimination |

| Catalytic Transhalogenation | Tetrachloroethylene + Fluoroolefin | Chromium(III) oxide (Cr₂O₃) | 200-400°C | Transhalogenation |

Derivatization and Further Transformations of this compound

The carbon-carbon double bond in this compound is a site of high reactivity, making the compound a versatile substrate for various addition, substitution, and polymerization reactions.

Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction of alkenes. wikipedia.org In this process, the π-bond of the this compound double bond acts as a nucleophile, attacking an electrophilic species. libretexts.org This initial attack breaks the π-bond and forms a new sigma bond, resulting in a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile to form the final product. libretexts.org

For an unsymmetrical alkene like this compound, the regioselectivity of the addition is a key consideration. The addition of an electrophile (E⁺) can lead to two possible carbocation intermediates. The stability of these intermediates, influenced by the inductive effects of the fluorine and chlorine atoms, dictates the major product according to Markovnikov's rule. Typical electrophilic reagents include hydrogen halides (HX) and halogens (X₂). wikipedia.org

Nucleophilic Substitution and Addition Processes

Due to the presence of four electron-withdrawing halogen atoms, the double bond in this compound is electron-deficient and susceptible to attack by nucleophiles. While direct nucleophilic substitution at an sp²-hybridized carbon is generally unfavorable, haloalkenes like this compound can undergo a nucleophilic addition-elimination reaction. science-revision.co.uksavemyexams.com

This two-step mechanism involves:

Addition: A nucleophile adds to one of the carbons of the double bond, breaking the π-bond and forming a carbanionic intermediate.

Elimination: The intermediate stabilizes itself by expelling a halide ion (a good leaving group, most likely Cl⁻) from the adjacent carbon, reforming the double bond. chemguide.co.uk

This sequence results in the net substitution of a chlorine atom by the nucleophile. The reactivity is enhanced by the cumulative electron-withdrawing effect of the halogens, which polarizes the molecule and stabilizes the anionic intermediate.

Radical Reactions and Polymerization Initiatives

This compound can undergo reactions initiated by radicals. This includes radical additions across the double bond and, significantly, polymerization. Free-radical polymerization is a chain reaction involving initiation, propagation, and termination steps. fujifilm.com

Initiation: A free-radical initiator (e.g., a peroxide or an azo compound) decomposes to generate radicals. fujifilm.com

Propagation: The initiator radical adds to a this compound monomer, creating a new, larger radical. This radical then adds to subsequent monomers in a repeating chain fashion.

Termination: The growing polymer chains are terminated through combination or disproportionation reactions.

This process yields poly(this compound), a polymer whose properties are determined by its molecular weight and structure. A related process is telomerization, which is a radical polymerization carried out in the presence of a chain transfer agent to deliberately produce low molecular weight polymers, or telomers. nih.govontosight.ai

| Reaction Type | Reagent(s) | Intermediate | Product Type |

| Electrophilic Addition | Electrophile (e.g., HBr, Cl₂) | Carbocation | Saturated Haloalkane |

| Nucleophilic Addition-Elimination | Nucleophile (e.g., RO⁻, RNH₂) | Carbanion | Substituted Alkene |

| Free-Radical Polymerization | Monomer + Radical Initiator | Propagating Radical Chain | Poly(this compound) |

| Telomerization | Monomer + Initiator + Telogen | Propagating Telomer Chain | Telomer |

Cycloaddition Reactions and Heterocyclic Chemistry

This compound (CClF=CCl₂) serves as a valuable building block in cycloaddition reactions, a class of chemical reactions where two or more unsaturated molecules combine to form a cyclic adduct. msu.edulibretexts.org The presence of both fluorine and chlorine atoms renders the double bond electron-deficient, making it an excellent dienophile or dipolarophile for reactions with electron-rich partners. This reactivity is harnessed for the synthesis of a variety of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their ring. novapublishers.com

[2+2] Cycloaddition Reactions: Photochemical [2+2] cycloadditions are a prominent application, leading to the formation of four-membered rings (cyclobutanes). numberanalytics.comnih.govresearchgate.net These reactions are typically initiated by the absorption of light, which promotes the enone or alkene to an excited state. numberanalytics.comwikipedia.org When this compound reacts with an alkene under photochemical conditions, it can form substituted cyclobutane (B1203170) derivatives. rsc.orgcalstate.edunih.govorganic-chemistry.org These cyclobutane products, containing halogen and fluorine atoms, are versatile intermediates for further synthetic transformations. The reaction often proceeds with high stereocontrol, making it a valuable method for creating chiral molecules. nih.gov For instance, the visible-light-induced asymmetric [2+2] cycloaddition of alkenes is a powerful strategy for synthesizing chiral cyclobutane derivatives. chemistryviews.org

[4+2] Cycloaddition Reactions (Diels-Alder Reaction): In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. wikipedia.org this compound, with its electron-deficient double bond, acts as a potent dienophile. When reacted with a conjugated diene, it yields highly functionalized cyclohexene (B86901) derivatives. researchgate.netontosight.aiontosight.ai These reactions are known for their high degree of regio- and stereoselectivity. The resulting halogenated cyclohexene adducts can be further modified, for example, through dehydrohalogenation to create aromatic systems or through other substitutions to introduce new functional groups. Transition metal-catalyzed intramolecular [4+2] cycloadditions have also been developed, which can tolerate nitrogen-containing functionalities, leading to the synthesis of hydroisoindoles and hydroisoquinolines. williams.edu

1,3-Dipolar Cycloaddition Reactions: This type of reaction occurs between a 1,3-dipole and a dipolarophile, like this compound, to yield five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org 1,3-dipolar cycloadditions are a cornerstone for synthesizing a wide array of five-membered heterocycles such as pyrazoles, isoxazoles, and triazoles. frontiersin.orgyoutube.comfrontiersin.orgijrpc.com The reaction of this compound with 1,3-dipolar species, for instance, nitrile oxides or azides, provides a direct route to five-membered heterocycles incorporating the CClF-CCl₂ moiety. mdpi.com These reactions are often highly regioselective and provide a powerful tool for constructing complex molecular architectures from simple precursors. wikipedia.org

| Cycloaddition Type | Reactants | Product Class | Significance |

|---|---|---|---|

| [2+2] Photocycloaddition | This compound + Alkene | Functionalized Cyclobutanes | Access to strained four-membered rings, often with high stereocontrol. nih.govwikipedia.org |

| [4+2] Diels-Alder | This compound + Conjugated Diene | Functionalized Cyclohexenes | Reliable formation of six-membered rings with predictable stereochemistry. wikipedia.orgnih.gov |

| 1,3-Dipolar Cycloaddition | This compound + 1,3-Dipole (e.g., Azide, Nitrone) | Five-Membered Heterocycles | Versatile synthesis of a wide variety of five-membered heterocyclic systems. wikipedia.orgorganic-chemistry.org |

Chemo-, Regio-, and Stereoselectivity in Synthesis

The utility of this compound in cycloaddition reactions is greatly enhanced by the ability to control the selectivity of the reaction, which includes chemoselectivity, regioselectivity, and stereoselectivity.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the context of this compound, its electron-deficient double bond will preferentially react in cycloadditions over other less reactive functional groups that might be present in the reacting partner. Catalytic methods have emerged as powerful tools for achieving efficient and chemoselective synthesis of heterocyclic molecules. routledge.com

Regioselectivity: In cycloadditions involving unsymmetrical reactants, such as this compound reacting with an unsymmetrical diene or dipole, the orientation of the addition can lead to different constitutional isomers (regioisomers). msu.edu The regioselectivity is largely governed by electronic and steric factors. numberanalytics.com In Diels-Alder reactions, the interaction between the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) often dictates the preferred orientation. mdpi.com For this compound, the polarization of its double bond due to the halogen substituents directs the incoming diene or dipole to a specific orientation, often leading to a single major regioisomer. kuleuven.bersc.org For example, in 1,3-dipolar cycloadditions, the regiochemistry can often be rationalized using local softness principles derived from density functional theory (DFT). kuleuven.be

Stereoselectivity: This aspect of selectivity deals with the formation of one stereoisomer in preference to others. researchgate.net Cycloaddition reactions are often highly stereoselective. researchgate.net

Diastereoselectivity: Diels-Alder reactions, for example, are typically stereospecific with respect to the dienophile; a cis-dienophile gives a cis-adduct and a trans-dienophile gives a trans-adduct. Furthermore, the approach of the dienophile to the diene can result in endo or exo products, with the endo product often being favored kinetically.

Enantioselectivity: When a chiral product is formed from achiral starting materials, it typically results in a racemic mixture. However, the use of chiral catalysts or auxiliaries can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other. chemistryviews.orgresearchgate.net This is particularly important in the synthesis of biologically active molecules, where a specific enantiomer is often required. The visible-light-induced asymmetric [2+2] cycloaddition is a key method for producing chiral cyclobutanes. chemistryviews.org

The stereochemical outcome of these reactions is critical, as the spatial arrangement of the atoms in the final heterocyclic product determines its properties and potential applications. numberanalytics.comresearchgate.netwikipedia.org The concerted nature of many cycloadditions, such as the Diels-Alder reaction, means that the stereochemistry of the reactants is directly translated to the product. wikipedia.orglibretexts.org

| Selectivity Type | Definition | Relevance to this compound Cycloadditions |

|---|---|---|

| Chemoselectivity | Preferential reaction of one functional group over others. | The activated C=C bond of this compound reacts selectively in the presence of other functional groups. routledge.com |

| Regioselectivity | Preferential formation of one constitutional isomer over another. | The electronic nature of the C-F and C-Cl bonds directs the orientation of addition with unsymmetrical partners. msu.edumdpi.com |

| Stereoselectivity | Preferential formation of one stereoisomer over another. | Determines the 3D structure of the resulting heterocycle, often with high predictability (e.g., endo/exo selectivity in Diels-Alder). researchgate.netlibretexts.org |

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Mechanisms of Fluorotrichloroethylene

The reactions of this compound are often initiated by the polarization of its double bond, which influences the specificity of addition reactions. electronicsandbooks.com

Electron transfer is a key process in many reactions involving this compound. In the context of electrochemical reduction, electron transfer to the molecule can initiate dechlorination processes. researchgate.net The rate-determining step in some of these reactions is the initial electron transfer. researchgate.net Light-induced electron transfer can also be a significant pathway, where intramolecular vibrations can influence the course of the reaction. nih.gov In certain catalytic systems, the transfer of electrons from a catalyst to the this compound molecule is a crucial step in its transformation. researchgate.net

The kinetics of this compound reactions are influenced by various factors, including the nature of the reactants, the presence of catalysts, and the reaction conditions. For instance, in addition reactions with fluorochloromethanes in the presence of aluminium chloride, the reaction temperature affects the yield of the products. electronicsandbooks.com The study of reaction kinetics provides insights into the reaction mechanism. aip.org Thermodynamic data, such as heat capacity and enthalpy of formation, are essential for understanding the energy changes that accompany chemical reactions. researchgate.netaip.org While specific thermodynamic data for all reactions of this compound are not extensively detailed in the provided search results, the general principles of thermodynamics govern the feasibility and equilibrium position of these reactions. researchgate.netcapes.gov.br

Reactivity Profiles with Diverse Reagents

This compound exhibits a broad spectrum of reactivity with both organic and inorganic compounds.

This compound undergoes addition reactions with various organic compounds. A notable example is its reaction with fluorotrichloromethane in the presence of aluminium chloride, which results in the formation of tetrafluorotrichloropropane isomers. electronicsandbooks.comcas.czcas.cz The specificity of these additions is influenced by the polarization of the double bond in this compound. electronicsandbooks.com It can also react with other organic molecules, and these reactions can be influenced by factors such as the presence of catalysts or initiators like peroxides. lumenlearning.com The reactions often proceed via radical or ionic mechanisms. lumenlearning.comacs.org

Table 1: Products of the Reaction of this compound with Fluorotrichloromethane

| Reactant | Catalyst | Product(s) | Reference |

| This compound | Aluminium chloride | 2-hydryl-1,1,1-trichloro-tetrafluoropropane and 2-hydryl-1,3,3-trichlorotetrafluoropropane | electronicsandbooks.com |

| This compound | Aluminium chloride | Tetrafluorotrichloropropane | cas.czcas.cz |

This table is based on data from addition reactions and may not be exhaustive.

The interaction of this compound with inorganic species and metal complexes is a key area of its chemistry. It can react with various metals and their complexes, leading to a range of products. numberanalytics.comresearchgate.netiranchembook.ir For instance, metal-based catalysts can be employed to facilitate its dechlorination. rsc.org The reaction with metal complexes can involve ligand substitution or redox processes. libretexts.org The stoichiometry and mechanism of these reactions are crucial for understanding the role of the metal center. researchgate.netinorgchemres.org In some instances, the reaction with metal surfaces can lead to dehalogenation. rsc.org

Stereochemical Outcomes and Conformational Analysis of Reactions

The stereochemistry of reactions involving this compound is a critical aspect, determining the three-dimensional arrangement of atoms in the products. numberanalytics.comiitk.ac.in

Reactions such as additions to the double bond can be stereospecific, meaning that stereoisomeric starting materials yield stereoisomerically different products. alrasheedcol.edu.iqmasterorganicchemistry.com The concepts of syn- and anti-addition are used to describe the stereochemical course of these reactions. alrasheedcol.edu.iq For example, in addition reactions, the incoming groups can add to the same face (syn-addition) or opposite faces (anti-addition) of the double bond. alrasheedcol.edu.iq

Conformational analysis of the reaction products is essential for understanding their stable spatial arrangements. mdpi.com The different conformations, or rotamers, can have different energy levels, and their relative populations can be determined experimentally and computationally. mdpi.com For instance, in the products of addition reactions, the relative orientation of substituents on the newly formed single bond can be analyzed to determine the most stable conformers.

Spectroscopic and Advanced Structural Characterization in Research

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular vibrations of fluorotrichloroethylene. These vibrations are quantized and correspond to specific energy levels, which are characteristic of the molecule's structure and bonding.

The infrared spectrum of gaseous this compound has been recorded over a wide spectral range, typically from 2 to 50 micrometers (μm). aip.orgaip.org The use of various prism materials, such as lithium fluoride (B91410) (LiF), sodium chloride (NaCl), potassium bromide (KBr), and cesium iodide (CsI), allows for adequate resolution across different regions of the spectrum. aip.org The observed absorption bands in the IR spectrum correspond to the fundamental vibrational modes of the molecule, as well as overtones and combination bands.

For this compound (C₂Cl₃F), which belongs to the Cₛ point group, there are 12 expected fundamental vibrations. aip.org Nine of these are planar (a' species) and three are non-planar (a'' species). aip.org All fundamental vibrations are active in the infrared spectrum. aip.org The planar fundamentals have been observed at approximately 1645, 1181, 988, 857, 520, 407, 358, 250, and 174 cm⁻¹. aip.org The out-of-plane vibrations are found at 537 and 313 cm⁻¹, with a third predicted near 130 cm⁻¹. aip.org The band contours in the gas-phase IR spectrum can provide additional information; a' modes typically exhibit hybrid A-type or B-type band envelopes, while a'' modes show characteristic C-type contours with prominent Q branches. aip.org

Table 1: Fundamental Vibrational Frequencies of Gaseous this compound from Infrared Spectroscopy

| Frequency (cm⁻¹) | Assignment (Symmetry Species) |

| 1645 | Planar (a') |

| 1181 | Planar (a') |

| 988 | Planar (a') |

| 857 | Planar (a') |

| 537 | Non-planar (a'') |

| 520 | Planar (a') |

| 407 | Planar (a') |

| 358 | Planar (a') |

| 313 | Non-planar (a'') |

| 250 | Planar (a') |

| 174 | Planar (a') |

| ~130 | Non-planar (a'') |

Data sourced from The Journal of Chemical Physics aip.org

The Raman spectrum of liquid this compound provides complementary information to the infrared data. aip.orgaip.org In Raman spectroscopy, the sample is irradiated with a monochromatic laser, and the scattered light is analyzed. The frequency shifts in the scattered light correspond to the vibrational energy levels of the molecule.

All 12 fundamental vibrations of this compound are also Raman active. aip.org The planar (a') modes are expected to give rise to polarized Raman lines, while the non-planar (a'') modes should result in depolarized lines. aip.org Experimental determination of depolarization ratios helps in the definitive assignment of the observed vibrational frequencies to their respective symmetry species. aip.org The Raman spectrum of liquid this compound has been photographed using spectrographs with a linear dispersion of approximately 15 Å/mm at 4358 Å. aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹⁹F NMR is particularly informative due to the presence of the fluorine atom.

The ¹⁹F nucleus has a nuclear spin of 1/2 and a high gyromagnetic ratio, making it highly receptive to NMR measurements. wikipedia.org Furthermore, ¹⁹F is the only naturally occurring isotope of fluorine, which simplifies spectral analysis. wikipedia.org The chemical shift range in ¹⁹F NMR is significantly larger than in proton (¹H) NMR, allowing for excellent resolution of different fluorine environments. wikipedia.orgazom.com

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly useful for identifying and characterizing fluorinated compounds due to its ability to provide accurate mass measurements, which aids in determining the elemental composition. nih.gov

When this compound is introduced into a mass spectrometer, it is ionized, typically by electron ionization (EI). The resulting molecular ion (M⁺) will have a mass-to-charge ratio corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atoms (³⁵Cl and ³⁷Cl) would be clearly visible in the mass spectrum, providing a characteristic signature for chlorine-containing compounds.

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is unique to the structure of the molecule and can be used to confirm its identity. For this compound, fragmentation might involve the loss of chlorine or fluorine atoms, or the cleavage of the carbon-carbon double bond.

X-ray Diffraction Studies of this compound Derivatives and Complexes

While X-ray diffraction is a primary method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, studies specifically on crystalline this compound itself were not found in the provided search results. However, X-ray diffraction studies have been conducted on derivatives and complexes of fluoroalkyl compounds. pvamu.edu These studies provide valuable insights into the structural effects of incorporating fluorine and chlorine atoms into organic molecules, such as bond lengths, bond angles, and intermolecular interactions in the solid state. pvamu.edu Such data from related compounds can be used to infer the likely structural parameters of this compound.

Other Advanced Spectroscopic Techniques for Characterization

Beyond the core techniques discussed, other advanced spectroscopic methods can be applied to further characterize this compound.

Electron Diffraction: Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds. rsc.org This method involves scattering a beam of electrons off the molecules in the gas phase and analyzing the resulting diffraction pattern. From this pattern, precise measurements of bond lengths and bond angles can be derived. Studies on other fluoroethylenes have successfully used this technique to determine their molecular structures. rsc.org

Ultrafast Spectroscopy: Recent advancements in ultrafast spectroscopy allow for the observation of molecular dynamics on extremely short timescales (femtoseconds). spectroscopyonline.com These techniques could be used to study the intricate details of chemical reactions and energy transfer processes involving this compound. spectroscopyonline.com

Table 2: Summary of Spectroscopic Techniques and Their Applications to this compound

| Spectroscopic Technique | Information Obtained | Relevance to this compound |

| Infrared (IR) Spectroscopy | Vibrational modes, functional groups | Elucidation of fundamental vibrational frequencies and molecular symmetry. aip.orgaip.org |

| Raman Spectroscopy | Vibrational modes, molecular symmetry | Complements IR data, aids in vibrational assignments through polarization measurements. aip.orgaip.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical environment of nuclei, molecular connectivity | ¹⁹F NMR provides specific information on the fluorine atom's environment. wikipedia.org |

| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns, elemental composition | Determination of molecular mass and structural confirmation through fragmentation. nih.gov |

| X-ray Diffraction | Solid-state molecular structure, bond lengths, and angles | Provides precise structural data for crystalline derivatives. pvamu.edu |

| Electron Diffraction | Gas-phase molecular structure, bond lengths, and angles | Can determine the precise geometry of the isolated molecule. rsc.org |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of fluorotrichloroethylene. northwestern.edu These calculations solve the Schrödinger equation for the molecule, providing information about electron distribution, molecular orbital energies, and the nature of chemical bonds. northwestern.edu

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. wikipedia.orgrsc.orgua.pt It has been applied to study the atmospheric degradation of this compound, also known as trichlorofluoroethene (TCFE), initiated by hydroxyl (OH) radicals. researchgate.net DFT calculations, specifically using the M06-2X functional with the 6-311++G(d,p) basis set, have been employed to explore the reaction pathways of this degradation process. researchgate.net

These studies indicate that the addition of the OH radical to the carbon-carbon double bond is the dominant reaction pathway. researchgate.net The calculations revealed two possible addition sites, with the OH radical adding to either the C1 or C2 carbon atom. The barrier heights for these reactions were determined to be 1.11 and -0.99 kcal/mol, respectively, suggesting a favorable reaction. researchgate.net Furthermore, time-dependent DFT (TDDFT) calculations have been used to analyze the photolysis potential of TCFE and its adducts, indicating that they are unlikely to break down under the influence of UV and visible sunlight. researchgate.net

DFT is also a valuable tool for predicting various molecular properties that can be compared with experimental data. mdpi.comnih.govnih.gov These properties include geometric parameters like bond lengths and angles, as well as electronic properties such as dipole moments. nih.gov

Table 1: Calculated Reaction Parameters for the Atmospheric Degradation of this compound by OH Radicals

| Parameter | Value | Method |

| OH addition to C1 barrier height | 1.11 kcal/mol | M06-2X/6-311++G(d,p) |

| OH addition to C2 barrier height | -0.99 kcal/mol | M06-2X/6-311++G(d,p) |

| Atmospheric lifetime | 8.49 days | M06-2X/6-311++G(d,p) |

| Ozone depletion potential (ODP) | 4.8×10⁻⁴ | M06-2X/6-311++G(d,p) |

| Photochemical ozone creation potential (POCP) | 2.99 | M06-2X/6-311++G(d,p) |

| Global warming potential (20 years) | 9.61 | M06-2X/6-311++G(d,p) |

| Global warming potential (100 years) | 2.61 | M06-2X/6-311++G(d,p) |

| Global warming potential (500 years) | 0.74 | M06-2X/6-311++G(d,p) |

| Data sourced from a study on the atmospheric degradation of Trichlorofluoroethene. researchgate.net |

Ab Initio and Semi-Empirical Methods

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) theory, offer a systematic way to approach the exact solution of the Schrödinger equation. wikipedia.orgcecam.orgnih.gov For the atmospheric degradation of this compound, coupled-cluster single-double with triple perturbative [CCSD(T)] methods have been used to refine single-point energies, providing more accurate results. researchgate.netresearcher.life While highly accurate, ab initio methods can be computationally expensive, especially for larger molecules. researcher.lifetennessee.edu

Semi-empirical methods offer a computationally less expensive alternative to ab initio calculations. uni-muenchen.dewikipedia.orgwustl.edursc.org These methods simplify the Hartree-Fock formalism and use parameters derived from experimental data to approximate certain integrals. uni-muenchen.dewikipedia.org Methods like AM1 have been used to study intermediates in chemical reactions, providing insights into electron charge distribution and bond lengths. acs.org However, the accuracy of semi-empirical methods is dependent on the molecules in the parameterization dataset, and they may not be as reliable for systems that differ significantly from those used in their development. wikipedia.org

Molecular Dynamics Simulations and Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. nih.govmdpi.commdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular motion, and intermolecular interactions. nih.govnih.gov

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by modeling reaction pathways and identifying transition states. catalysis.blogresearchgate.netnih.gov This is particularly valuable for understanding the atmospheric degradation of this compound.

Theoretical studies have investigated the reaction of this compound with OH radicals, a key process in its atmospheric removal. researchgate.net Using computational methods, the potential energy surface (PES) of the reaction is mapped out. researchgate.netrsc.org The PES represents the energy of the system as a function of the positions of the atoms, and it allows for the identification of reactants, products, intermediates, and transition states. researchgate.net

A transition state is a specific configuration along the reaction coordinate that corresponds to the highest energy point on the minimum energy path between reactants and products. researchgate.net Locating these transition states is essential for calculating reaction rates and understanding the reaction mechanism. researchgate.netnih.gov For the reaction of this compound with OH radicals, computational studies have identified the transition states for the addition of the OH radical to the double bond. researchgate.net The energy of these transition states determines the activation energy of the reaction, which is a key factor in its rate. researchgate.net By comparing the energies of different possible pathways, the most favorable reaction mechanism can be determined. researchgate.netrsc.org

Structure-Property Relationships Derived from Computational Data

Computational studies can establish quantitative structure-property relationships (QSPRs), which correlate the molecular structure of a compound with its physical, chemical, or biological properties. nih.gov By calculating various molecular descriptors from the computed structure of this compound, it is possible to predict its properties.

For instance, computational studies on the atmospheric degradation of this compound have used calculated reaction rates to estimate important environmental properties such as its atmospheric lifetime, ozone depletion potential (ODP), and photochemical ozone creation potential (POCP). researchgate.net The calculated global warming potentials (GWPs) for different time horizons also provide insight into the molecule's potential impact on climate change. researchgate.net These predicted properties are derived directly from the computationally determined reaction kinetics and atmospheric chemistry of the molecule.

The ability to predict these properties from molecular structure is highly valuable for assessing the environmental impact of chemicals without the need for extensive and costly experimental measurements.

Environmental Fate and Abiotic/biotic Transformation Pathways

Aquatic and Terrestrial Environmental Transformation

In aquatic and terrestrial systems, the fate of fluorotrichloroethylene is influenced by a combination of physical transport processes and chemical or biological transformations. While volatilization to the atmosphere is a significant process for compounds like TCE, a portion can partition to water and soil where degradation can occur. cdc.gov

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for highly halogenated alkenes like this compound under typical environmental pH and temperature conditions. nih.gov The carbon-chlorine and, particularly, the carbon-fluorine bonds are strong, making the molecule resistant to cleavage by water. Other abiotic processes, however, can occur. For instance, abiotic reductive dechlorination can be facilitated by certain minerals, such as iron sulfides (FeS), which can form under reducing conditions in groundwater and sediments. researchgate.netnavy.mil

Under anaerobic (oxygen-deficient) conditions, such as those found in some groundwater aquifers and sediments, this compound can undergo reductive dechlorination. This process involves the sequential removal of chlorine atoms, which are replaced by hydrogen atoms.

A study investigating the in-situ anaerobic transformation of this compound (referred to as TCFE) in trichloroethene-contaminated groundwater demonstrated its ability to be reductively dechlorinated. nih.gov The observed transformation products included cis-dichlorofluoroethene (cis-DCFE), trans-dichlorofluoroethene (trans-DCFE), and (E)-1-chloro-2-fluoroethene (CFE). nih.gov The transformation rate was found to be dependent on the presence of an electron donor, such as formate. nih.gov

Reductive defluorination, the cleavage of the carbon-fluorine bond, is a more challenging process due to the high strength of the C-F bond. researchgate.net While it is a key area of research for the remediation of highly fluorinated compounds like PFAS, specific data on the reductive defluorination of this compound in the environment is limited. mdpi.com Emerging technologies for reductive defluorination often employ reactive species like hydrated electrons generated through photochemical or electrochemical means. researchgate.netserdp-estcp.milenviro.wiki

Table 2: In-Situ Anaerobic Transformation of this compound (TCFE) in Groundwater

| Condition | Transformation Rate (μmol/L-day) | Major Transformation Products | Source |

|---|---|---|---|

| With added formate | 0.053 to 0.30 | cis-DCFE, trans-DCFE, (E)-CFE | nih.gov |

| Without added formate | 0.036 | cis-DCFE, trans-DCFE, (E)-CFE | nih.gov |

Microorganisms play a crucial role in the transformation of this compound in the environment. The reductive dechlorination observed in groundwater is primarily a biotic process, mediated by specific anaerobic bacteria. nih.gov These microorganisms use the chlorinated compound as an electron acceptor in a process known as halorespiration. mdpi.com The study using TCFE as a surrogate for TCE noted that transformation only occurred in groundwater that had been previously exposed to TCE, indicating that an acclimated microbial community is necessary for the degradation to proceed. nih.gov

The biodegradation of this compound is analogous to the more extensively studied biodegradation of TCE. nih.gov For TCE, complete reductive dechlorination to the non-toxic product ethene can be achieved by microbial consortia, often involving bacteria from the genus Dehalococcoides, under methanogenic conditions. mdpi.comnih.govnih.govclemson.edu Furthermore, research has suggested that some aerobic microorganisms can also degrade halogenated compounds. For instance, the soluble methane-oxidizing enzyme from methylotrophs has been shown to be capable of oxidizing this compound. epa.gov This indicates that both anaerobic and aerobic biodegradation pathways may contribute to the natural attenuation of this compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | TCFE |

| Trichloroethylene (B50587) | TCE |

| cis-Dichlorofluoroethene | cis-DCFE |

| trans-Dichlorofluoroethene | trans-DCFE |

| (E)-1-Chloro-2-fluoroethene | (E)-CFE |

| Iron Sulfide | FeS |

| Ethene |

Methodologies for Environmental Fate Assessment (Laboratory and Field Studies)

Assessing the environmental fate of this compound involves a combination of laboratory and field studies designed to measure its persistence, transformation, and transport. researchgate.netfera.co.uk

Laboratory Studies: Standardized laboratory tests provide data on specific environmental fate processes under controlled conditions. fera.co.uknih.gov

Transformation Studies: Aerobic and anaerobic transformation studies in soil and water/sediment systems (e.g., following OECD Guideline 307) are used to determine the rate and pathway of biodegradation. fera.co.uk These studies help identify major transformation products and calculate degradation half-lives. fera.co.uk For volatile organic compounds (VOCs) like this compound, these experiments are typically conducted in closed systems to trap and quantify the parent compound and any volatile transformation products, such as ¹⁴CO₂ in mineralization studies. oup.com

Sorption/Partitioning Studies: The batch equilibrium method (e.g., OECD Guideline 106) is the standard laboratory procedure to determine the soil and sediment adsorption/desorption coefficient (Kd and Koc). fera.co.uk This involves equilibrating a solution of the chemical with a known amount of soil or sediment and measuring the concentration in both the solid and aqueous phases. fera.co.uk

Volatility Studies: The Henry's Law constant can be measured in the lab using methods like the equilibrium partitioning in a closed system (EPICS). nih.gov Chamber studies can also be used to investigate the stability and reactivity of the chemical in a simulated atmosphere, including its reactions with ozone or its behavior under irradiation. dtic.mil For VOCs, headspace analysis combined with gas chromatography (GC) is a common technique for preparation and determination in various sample matrices. epa.gov

Field Studies: Field studies are essential to understand the behavior of a chemical under real-world environmental conditions.

Field Dissipation Studies: These studies monitor the decline of a chemical's concentration in a specific plot of soil or a body of water over time. They integrate the effects of multiple processes, including degradation, volatilization, leaching, and runoff. cdc.gov

Groundwater Monitoring: At contaminated sites, monitoring wells are installed to track the movement and concentration of the chemical and its transformation products in groundwater plumes. researchgate.net This provides direct evidence of transport and natural attenuation processes. cdc.gov

Air Monitoring: Given the high volatility of this compound, air sampling and analysis around potential source areas can help quantify atmospheric emissions and transport. srjhs.org

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating components within a mixture, a critical step for the accurate analysis of specific compounds like fluorotrichloroethylene. phenomenex.com The process relies on the differential partitioning of analytes between a stationary phase and a mobile phase. sigmaaldrich.com

Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for this compound. sigmaaldrich.comsigmaaldrich.com In GC, the sample is vaporized and transported through a column by an inert carrier gas (mobile phase). phenomenex.com The separation is achieved based on the compounds' different boiling points and interactions with the stationary phase lining the column. phenomenex.comsigmaaldrich.com For complex environmental samples containing numerous volatile organic compounds (VOCs), conventional GC may not provide sufficient separation. copernicus.org

Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation power. wikipedia.orgnih.gov This technique uses two columns with different stationary phases, providing an orthogonal separation mechanism. copernicus.orgwikipedia.org The effluent from the first column is subjected to a second separation on a different, typically shorter, column. wikipedia.org This results in a two-dimensional chromatogram with greatly increased peak capacity and resolution, which is particularly advantageous for resolving isomers and compounds in complex matrices like air or industrial emissions. copernicus.orgnih.govchromatographyonline.com The enhanced sensitivity from analyte refocusing between the columns is another key benefit of GC×GC. copernicus.orgwikipedia.org

Table 1: Comparison of GC and GC×GC for Volatile Organic Compound Analysis

| Feature | Gas Chromatography (GC) | Comprehensive Two-Dimensional Gas Chromatography (GC×GC) |

|---|---|---|

| Principle | Separation based on volatility and interaction with a single stationary phase. phenomenex.com | Sequential separation on two different columns with orthogonal properties. copernicus.orgwikipedia.org |

| Peak Capacity | Limited by the single column's resolving power. copernicus.org | Significantly higher, allowing for the separation of thousands of compounds. copernicus.orgwikipedia.org |

| Resolution | Can suffer from peak overlap in complex mixtures. copernicus.org | Greatly improved, enabling better separation of isomers and co-eluting compounds. nih.gov |

| Sensitivity | Standard. | Enhanced due to analyte refocusing between the two dimensions. copernicus.orgwikipedia.org |

| Applications | Routine analysis of less complex volatile and semi-volatile mixtures. sigmaaldrich.com | Complex sample analysis (e.g., environmental, petroleum), where numerous compounds are present. wikipedia.orgnih.gov |

While gas chromatography is the primary method for volatile compounds, liquid chromatography (LC) and its high-pressure variant, high-performance liquid chromatography (HPLC), are indispensable for analyzing non-volatile or thermally unstable substances. elgalabwater.comwikipedia.org In LC, the separation occurs as the sample, dissolved in a liquid mobile phase, passes through a column containing a solid stationary phase. wikipedia.org HPLC utilizes high pressure to force the mobile phase through the column, which is packed with smaller particles, leading to higher resolution and faster analysis times. wikipedia.org

For halogenated compounds, specific HPLC methods have been developed. For instance, normal-phase HPLC (NP-HPLC) separates analytes based on their affinity for a polar stationary phase, which can be effective for compounds soluble in non-polar solvents. wikipedia.org The interaction strength increases with the polarity of the analyte. wikipedia.org Researchers have also explored novel stationary phases, such as those modified with carbon materials, to enhance the separation of halogenated compounds through halogen–π interactions. rsc.org The choice of column, such as a pentafluorophenyl (PFP) or phenyl-hexyl column, can exploit different pi-pi interactions to achieve separation of related halogenated aromatic compounds. chromforum.org

Hyphenated Analytical Techniques

To enhance selectivity and provide structural information, chromatographic techniques are often coupled with detection methods like mass spectrometry and nuclear magnetic resonance spectroscopy.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely adopted technique for the identification and quantification of volatile organic compounds. chromatographyonline.comresearchgate.net After separation by GC, the eluted compounds are introduced into a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. This "fingerprint" allows for confident identification. nih.gov For trace analysis of chlorofluorocarbons, including this compound, methods involving preconcentration of air samples followed by GC-MS analysis have been developed to achieve low detection limits. researchgate.net

Tandem mass spectrometry (GC-MS/MS) adds another layer of selectivity and sensitivity. lancashire.ac.uk In this technique, a specific precursor ion from the first mass spectrometer is selected, fragmented, and then the resulting product ions are analyzed in a second mass spectrometer. lancashire.ac.uk This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves detection limits, which is crucial for analyzing trace levels of contaminants in complex environmental matrices. shimadzu.com For example, GC-MS/MS has been successfully used for the analysis of fluorotelomer alcohols and acrylates in various samples. shimadzu.com

Table 2: Key Parameters in a Typical GC-MS/MS Analysis of Halogenated Compounds

| Parameter | Description | Relevance to this compound Analysis |

|---|---|---|

| Ionization Mode | Method used to create ions from the analyte molecules (e.g., Electron Ionization - EI, Chemical Ionization - CI). shimadzu.com | EI is common for generating reproducible mass spectra for library matching. shimadzu.com CI can be used for enhanced molecular ion signals. shimadzu.com |

| Precursor Ion | A specific ion of the target analyte selected in the first mass analyzer. | For this compound, this would likely be the molecular ion or a major fragment ion. |

| Collision Energy | The energy applied to induce fragmentation of the precursor ion. | Optimized to produce characteristic and abundant product ions for sensitive detection. |

| Product Ions | The fragment ions generated from the precursor ion that are monitored in the second mass analyzer. | Specific fragments of the this compound molecule are selected for quantification and confirmation. |

| Dwell Time | The time spent monitoring a specific MRM transition. | Balanced to ensure sufficient signal intensity and an adequate number of data points across the chromatographic peak. |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing a wide range of compounds, particularly those that are not amenable to GC analysis. nih.gov It is the method of choice for many per- and polyfluoroalkyl substances (PFAS). chromatographyonline.comnih.gov The technique couples the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. rsc.orgnih.gov This combination is particularly effective for analyzing complex aqueous samples like wastewater, where it can achieve very low detection limits, often in the nanogram-per-liter range. nih.gov Although direct injection can be used, sample preparation steps like solid-phase extraction (SPE) are often employed to concentrate the analytes and remove matrix interferences. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules. libretexts.org When coupled with a separation technique like LC (LC-NMR), it becomes a powerful tool for identifying unknown compounds in complex mixtures. nih.gov In an LC-NMR setup, the eluent from the LC column flows through the NMR spectrometer, allowing for the acquisition of NMR spectra of the separated components. nih.gov

For fluorine-containing compounds like this compound, ¹⁹F-NMR is particularly valuable. digitellinc.comnih.gov It offers high sensitivity and a wide chemical shift range, and the spectra are often simpler to interpret due to the absence of signals from other nuclei in most biological and environmental samples. nih.gov On-flow LC-MS-NMR, where the eluent is split between an MS and an NMR spectrometer, allows for simultaneous acquisition of mass and structural data, aiding in the comprehensive characterization of analytes. nih.gov Studies have shown that ¹⁹F-NMR can detect a significant fraction of total organofluorine that may be missed by targeted LC-MS/MS methods. digitellinc.comnih.gov

Spectroscopic Methods in Advanced Analytical Chemistry

Spectroscopic techniques are fundamental in the analysis of this compound, providing detailed insights into its molecular structure and vibrational modes. fiveable.meazooptics.com Research has primarily employed infrared (IR) and Raman spectroscopy to characterize this compound. aip.orgaip.org

The infrared spectrum of gaseous this compound has been thoroughly investigated, with studies covering a wide spectral range. aip.orgaip.org Similarly, the Raman spectrum of the compound in its liquid state has been determined, allowing for the assignment of fundamental vibration frequencies. aip.org A comprehensive vibrational assignment for this compound has been established by correlating experimental data with force constant calculations from related fluorochloroethylenes. aip.org

Key findings from these spectroscopic studies include the identification of planar and out-of-plane fundamental vibrations. The planar fundamentals are observed at specific wavenumbers, providing a characteristic fingerprint for the molecule. aip.org Mass spectrometry has also been utilized, with gas chromatography-mass spectrometry (GC-MS) data available, identifying the top mass-to-charge ratio (m/z) peaks for the compound. nih.gov

Table 1: Spectroscopic Data for this compound This table is interactive. You can sort and filter the data.

| Analytical Method | Spectral Feature | Wavenumber (cm⁻¹) / m/z | State | Reference |

|---|---|---|---|---|

| Infrared Spectroscopy | Planar Fundamental | 1645 | Gas | aip.org |

| Infrared Spectroscopy | Planar Fundamental | 1181 | Gas | aip.org |

| Infrared Spectroscopy | Planar Fundamental | 988 | Gas | aip.org |

| Infrared Spectroscopy | Planar Fundamental | 857 | Gas | aip.org |

| Infrared Spectroscopy | Planar Fundamental | 520 | Gas | aip.org |

| Infrared Spectroscopy | Planar Fundamental | 407 | Gas | aip.org |

| Infrared Spectroscopy | Planar Fundamental | 358 | Gas | aip.org |

| Infrared Spectroscopy | Planar Fundamental | 250 | Gas | aip.org |

| Infrared Spectroscopy | Planar Fundamental | 174 | Gas | aip.org |

| Infrared Spectroscopy | Out-of-Plane Vibration | 537 | Gas | aip.org |

| Infrared Spectroscopy | Out-of-Plane Vibration | 313 | Gas | aip.org |

| Raman Spectroscopy | Symmetric Species | 258 | Liquid | aip.org |

| Mass Spectrometry | Top Peak | 148 | - | nih.gov |

| Mass Spectrometry | 2nd Highest Peak | 150 | - | nih.gov |

| Mass Spectrometry | 3rd Highest Peak | 113 | - | nih.gov |

Emerging Analytical Approaches for Trace Analysis in Research Matrices

The detection of trace levels of halogenated organic compounds like this compound in complex research matrices requires highly sensitive and selective analytical methods. univie.ac.atufz.de While direct methods for this compound are specific, broader advancements in trace analysis for volatile organic compounds (VOCs) are applicable. nih.gov Standard methods for similar analytes often involve gas chromatography (GC) coupled with sensitive detectors like electron capture detectors (ECD) or mass spectrometry (MS), which are capable of reaching low detection limits. nih.gov Preconcentration techniques, such as purge-and-trap or solid-phase microextraction (SPME), are frequently employed to enhance sensitivity and isolate the target analyte from the matrix. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) is also an emerging tool, allowing for the identification of unknown organic chemicals in complex samples and providing high specificity. univie.ac.atresearchgate.net

Nanotechnology offers promising new avenues for the rapid and sensitive detection of VOCs. nih.govnih.gov Nanomaterial-based sensors, utilizing components like quantum dots, metal nanoparticles, or carbon nanomaterials (e.g., graphene), are being developed for various analytical applications. nih.govfrontiersin.org These sensors leverage the unique optical and electronic properties of nanomaterials, which can change upon interaction with an analyte. mdpi.com

For a compound like this compound, a potential approach involves fluorescent nanosensors. nih.gov These systems can detect target analytes through changes in photoluminescence intensity. nih.gov While specific sensors for this compound are not widely documented, the principles applied to detect other halogenated hydrocarbons could be adapted. For instance, sensors based on gold nanoparticles or graphene quantum dots have shown high sensitivity for various pollutants. nih.govfrontiersin.org The large surface area of nanomaterials allows for a high density of reporter molecules, amplifying the signal and improving detection sensitivity. frontiersin.org

Electrochemical methods represent another frontier for the analysis of halogenated compounds. mdpi.com These techniques can be used for both detection and degradation studies. For related compounds like trichloroethylene (B50587) (TCE), electrochemical sensors and degradation processes have been extensively researched. nih.govnih.govresearchgate.net These methods often rely on the reductive dechlorination of the target molecule at an electrode surface. researchgate.net

The application of electrochemical analysis to this compound would likely involve similar principles. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), particularly when used with chemically modified electrodes, can provide high sensitivity and selectivity. mdpi.com For example, electrodes modified with catalysts like manganese phthalocyanine (B1677752) or palladium have been shown to enhance the electrochemical reduction of TCE. nih.govresearchgate.net An electrochemical sensor for this compound could be designed based on the specific potential at which it undergoes reduction, allowing for its quantification in research matrices. Furthermore, electrochemical reactors, sometimes employing bipolar electrodes or electrode polarity reversal, have been effective in degrading chlorinated ethylenes in aqueous solutions, a process that can be monitored analytically. nih.govnih.gov

Applications in Chemical Sciences and Materials Research

Fluorotrichloroethylene as a Versatile Building Block in Organic Synthesismdpi.com

The reactivity of the double bond in conjunction with the influence of its halogen substituents makes this compound a dynamic building block in organic synthesis. It provides a gateway to a variety of fluorinated compounds, many of which are of interest in medicinal chemistry, agrochemicals, and materials science. rhhz.netagcchem.comsigmaaldrich.comalfa-chemistry.com

Precursor to Specialty Fluorinated Compounds

This compound is a precursor for the synthesis of various specialty fluorinated compounds, including fluorinated heterocycles. nih.govbeilstein-journals.orge-bookshelf.de The presence of fluorine in heterocyclic compounds can significantly alter their biological activity and physical properties, making them valuable for pharmaceutical and agrochemical applications. rhhz.netagcchem.comnih.gov The synthesis of these complex molecules often involves multi-step processes where the fluorinated building block is introduced early in the synthetic route. beilstein-journals.orgbeilstein-journals.org For instance, cycloaddition reactions involving fluorinated alkenes are a key strategy for constructing fluorinated heterocyclic systems. nih.govmdpi.com The electron-withdrawing nature of the fluorine and chlorine atoms in FTCE can influence the regioselectivity and stereoselectivity of these reactions.

One general approach to creating fluorinated building blocks involves halofluorination reactions, where an alkene is treated with a halogen source and a fluoride (B91410) source to install both a halogen and a fluorine atom across the double bond. beilstein-journals.org These vicinal halofluoroalkanes are versatile intermediates that can undergo further transformations.

Reagent in Multi-step Synthesis Schemes

In addition to being a primary precursor, this compound can act as a reagent in more complex, multi-step synthetic strategies. cdc.govvapourtec.comabcr.com Its ability to participate in various addition and substitution reactions allows for the controlled introduction of fluorine and chlorine functionalities into a larger molecular framework. While specific, documented multi-step syntheses starting directly from FTCE are not extensively detailed in readily available literature, the principles of its reactivity are well-established through the study of similar halogenated ethenes. chemrevise.orgbyjus.com For example, the addition of nucleophiles to the double bond, or substitution of the chlorine atoms, can be exploited to build molecular complexity. The synthesis of complex organic molecules often relies on a retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials, a category that can include specialized reagents like this compound. cdc.gov

Role in Polymer Chemistry and Fluoropolymer Precursors

This compound is a monomer that can be polymerized or copolymerized to produce a range of fluoropolymers with tailored properties. These polymers are valued for their chemical resistance, thermal stability, and low surface energy.

The polymerization of chloro- and fluoro-containing ethylenes can be initiated by various methods, including the use of organic peroxides. chemrevise.orggoogle.com The conditions of the polymerization, such as temperature, pressure, and the choice of initiator and solvent, can significantly influence the molecular weight and properties of the resulting polymer. vapourtec.comchemrevise.orgsavemyexams.compsu.edualevelchemistry.co.uk For example, a patent describes the polymerization of trifluorochloroethylene, a closely related monomer, in the presence of an organic peroxide promoter to yield a solid polymer with high chemical and physical stability. google.com

This compound can also be used as a comonomer. For instance, it can be copolymerized with monomers like vinylidene fluoride (VDF) to create copolymers such as P(VDF-co-CTFE). e-bookshelf.desolvay.comnih.govresearchgate.netmdpi.com These copolymers combine the properties of both monomers, leading to materials with a unique balance of characteristics.

Applications in Advanced Materials Development (e.g., Functional Coatings, Specialty Polymers)

The polymers and copolymers derived from this compound find applications in the development of advanced materials, including functional coatings and other specialty polymers. savemyexams.comwikimedia.orgcetjournal.itdakenchem.come-bookshelf.delongdom.orgfraunhofer.desyensqo.commdpi.com

Fluoropolymers are known for their use in creating surfaces with low energy, leading to properties like water and oil repellency, which are highly desirable for functional coatings. savemyexams.comcetjournal.itfraunhofer.de These coatings can be applied to various substrates to impart desirable characteristics such as anti-graffiti, self-cleaning, and stain resistance. savemyexams.com While specific formulations for functional coatings directly utilizing homopolymers of this compound are not widely published, the principles of using fluorinated polymers for surface modification are well-established. researchgate.net

Furthermore, copolymers containing this compound units can be chemically modified to introduce new functionalities. For example, the dehydrochlorination of P(VDF-co-CTFE) can introduce unsaturation into the polymer backbone, creating a fluoropolymer that can be cured to produce high-performance fluoroelastomers. e-bookshelf.de These materials are valuable in applications requiring excellent chemical and thermal resistance.

Use as a Solvent or Reagent in Academic Laboratory Procedures

In academic laboratories, this compound can be used as a reagent in various chemical reactions, as discussed in the context of organic synthesis. mdpi.comcetjournal.itlongdom.orgekb.egosu.eduresearchgate.netgctlc.org Its utility as a solvent is less common compared to its non-fluorinated analog, trichloroethylene (B50587), which has been widely used as an industrial and laboratory solvent for degreasing and other applications. byjus.com However, given its chemical properties, this compound could potentially be used as a solvent in specific applications where its unique polarity and boiling point are advantageous. The handling of such volatile and halogenated compounds in a laboratory setting requires appropriate safety precautions, including the use of well-ventilated fume hoods. cetjournal.itosu.edu

The chemical reactions performed in academic research often involve a wide array of reactants and reagents to achieve specific chemical transformations. gctlc.org While detailed, specific laboratory procedures using this compound as a solvent are not frequently reported in general chemical literature, its role as a reactive building block in synthetic research is more prominent.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂Cl₃F | nih.gov |

| Molecular Weight | 149.37 g/mol | nih.gov |

| IUPAC Name | 1,1,2-trichloro-2-fluoroethene | nih.gov |

| CAS Number | 359-29-5 | nih.gov |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Appearance | Not available | |

| Solubility | Insoluble in water, soluble in most organic solvents | byjus.com |

Future Research Directions and Emerging Areas

Innovations in Green Synthetic Chemistry for Fluorotrichloroethylene and its Derivatives

The synthesis of fluorinated compounds, including this compound, is undergoing a paradigm shift towards more environmentally benign methodologies. nih.govnih.gov Green chemistry principles are being integrated to minimize hazardous substances and enhance energy efficiency. nih.govnih.gov

Key Innovations and Research Thrusts:

Enzymatic Synthesis: Biocatalysis presents a promising frontier for the synthesis of fluorinated compounds under mild conditions. elsevier.comroscoebooks.com The use of enzymes, such as fluorinases, can offer high selectivity and efficiency in introducing fluorine atoms, potentially leading to novel synthetic pathways for CTFE derivatives. elsevier.comroscoebooks.comnih.gov Research is focused on discovering and engineering enzymes that can catalyze the formation of carbon-fluorine bonds, a significant challenge in traditional organic synthesis. elsevier.comroscoebooks.com